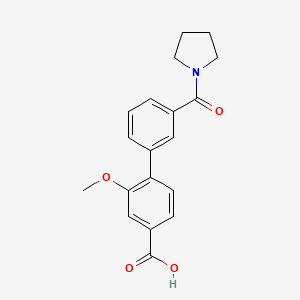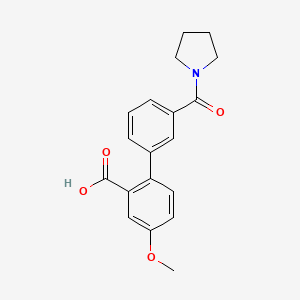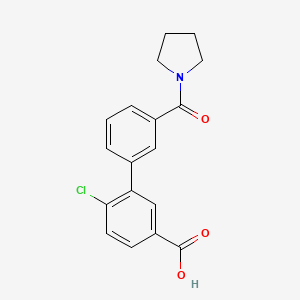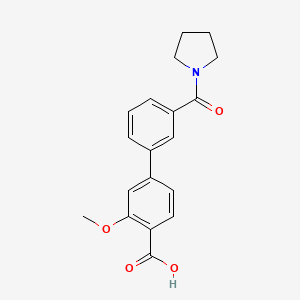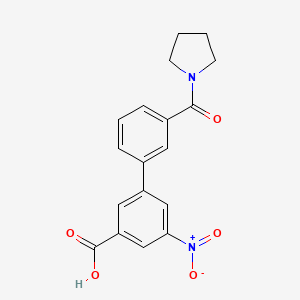
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid (also known as 2-MPCPBA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and has the molecular formula C14H15NO3. 2-MPCPBA is a white powder with a melting point of 166-167 °C and a boiling point of 309-310 °C. It is soluble in methanol and ethyl acetate, and is insoluble in water.
Applications De Recherche Scientifique
2-MPCPBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) in order to study the enzyme’s activity. It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) to study the enzyme’s activity. In addition, 2-MPCPBA has been used as a substrate for the enzyme tyrosine hydroxylase (TH) in order to study the enzyme’s activity.
Mécanisme D'action
2-MPCPBA is an inhibitor of monoamine oxidase B (MAO-B). It binds to the active site of the enzyme and prevents it from breaking down monoamines, such as dopamine, norepinephrine, and serotonin. As a result, these monoamines are able to accumulate in the body and act as neurotransmitters. 2-MPCPBA is also an inhibitor of acetylcholinesterase (AChE), which breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, 2-MPCPBA increases the amount of acetylcholine in the body, which can lead to increased cognitive performance. 2-MPCPBA is also an inhibitor of tyrosine hydroxylase (TH), which is an enzyme involved in the synthesis of dopamine. By inhibiting TH, 2-MPCPBA can lead to increased levels of dopamine in the body, which can lead to improved mood and cognitive performance.
Biochemical and Physiological Effects
2-MPCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and tyrosine hydroxylase (TH). As a result, it can lead to increased levels of monoamines, such as dopamine, norepinephrine, and serotonin, as well as increased levels of acetylcholine and dopamine. In addition, 2-MPCPBA has been shown to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, as well as to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-MPCPBA has several advantages and limitations when used in laboratory experiments. One advantage of 2-MPCPBA is that it is relatively easy to synthesize. It can also be stored at room temperature, which makes it convenient to use in experiments. Additionally, 2-MPCPBA is relatively stable and has a long shelf life.
However, there are also some limitations to using 2-MPCPBA in laboratory experiments. One limitation is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, 2-MPCPBA is not very selective, which means that it can inhibit other enzymes in addition to the ones it is intended to target.
Orientations Futures
In the future, 2-MPCPBA could be used in a variety of ways. For example, it could be used to develop new drugs for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, 2-MPCPBA could be used to develop new drugs for the treatment of depression and anxiety. It could also be used to develop new drugs for the treatment of addiction and substance abuse. Finally, 2-MPCPBA could be used to develop new drugs for the treatment of pain.
Méthodes De Synthèse
2-MPCPBA is synthesized via a multi-step process. The first step involves the reaction of 3-pyrrolidinylcarbonyl chloride with benzoic acid in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonyl)benzoic acid. The second step involves the reaction of this intermediate with phenylmagnesium bromide in the presence of a base. This reaction produces 2-methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid.
Propriétés
IUPAC Name |
2-methoxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17-15(8-5-9-16(17)19(22)23)13-6-4-7-14(12-13)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXJPCZJNQXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692105 | |
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261940-91-3 | |
| Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








